N-Fmoc-(+/-)-3-amino-pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-(+/-)-3-amino-pent-4-enoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides. This compound is characterized by the presence of an amino group, a pent-4-enoic acid moiety, and the Fmoc protecting group.
Mechanism of Action
Target of Action
The compound is a derivative of amino acids and is likely to interact with proteins or enzymes in the body, influencing their function .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Fmoc-(+/-)-3-amino-pent-4-enoic acid. For example, the Fmoc group is base-labile, meaning it can be removed in a basic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-3-amino-pent-4-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu, and the reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-3-amino-pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,13,18H,1,11-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDBKDNFRXZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.